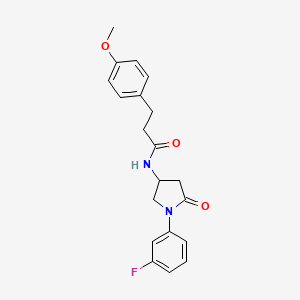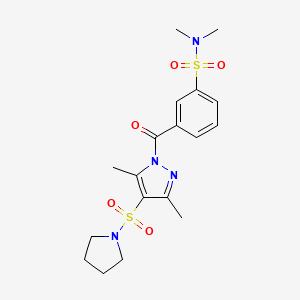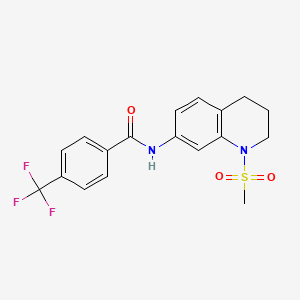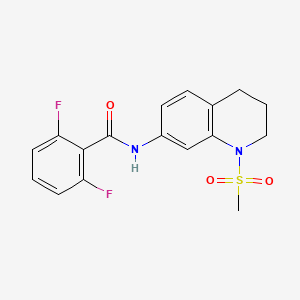![molecular formula C23H23N5OS B11260743 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11260743.png)
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with suitable amines and carbonyl compounds.
Attachment of the Benzyl Group: The benzyl group is usually attached through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by linking the triazole and pyrrole rings with the benzyl group and the acetamide moiety through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrrole rings, potentially altering their electronic properties.
Substitution: The benzyl group and the acetamide moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under controlled conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazole or Pyrrole Derivatives: From reduction reactions.
Substituted Benzyl or Acetamide Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Material Science: It can be explored for the development of new materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: Due to its heterocyclic structure, it may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes involved in various biological pathways.
Medicine
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with targeted therapeutic effects.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, altering their activity.
Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects, such as antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds with similar heterocyclic structures, known for their broad range of biological activities.
Triazole Derivatives: Known for their antifungal and antimicrobial properties.
Pyrrole Derivatives: Often used in the development of pharmaceuticals and agrochemicals.
Uniqueness
Structural Complexity: The combination of triazole, pyrrole, and benzyl groups in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C23H23N5OS |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23N5OS/c1-17-10-11-18(2)20(14-17)24-22(29)16-30-23-26-25-21(15-19-8-4-3-5-9-19)28(23)27-12-6-7-13-27/h3-14H,15-16H2,1-2H3,(H,24,29) |
Clé InChI |
CWXXXGABUHFLGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260665.png)
![3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260668.png)


![3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine](/img/structure/B11260679.png)

![5-methyl-N-(2-methylphenyl)-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260694.png)

![1-(2,5-dimethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260703.png)
![N-(2,5-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11260708.png)

![4-{3-[4-(Piperidine-1-carbonyl)piperidine-1-carbonyl]-1H-pyrazol-5-YL}pyridine](/img/structure/B11260715.png)


